

A Technical Guide to the Structural Elucidation and Analysis of 4-Iodophenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Iodophenylacetic acid*

Cat. No.: *B155296*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation and analytical methodologies for **4-Iodophenylacetic acid**. The document details the spectroscopic data, experimental protocols, and synthesis of this compound, serving as a comprehensive resource for its characterization.

Compound Identification and Properties

4-Iodophenylacetic acid is a halogenated aromatic carboxylic acid. Its fundamental properties are summarized below.

Property	Value	Source
IUPAC Name	2-(4-iodophenyl)acetic acid	[PubChem] [1]
CAS Number	1798-06-7	[Thermo Fisher Scientific] [2]
Molecular Formula	C ₈ H ₇ IO ₂	[PubChem] [1]
Molecular Weight	262.04 g/mol	[PubChem] [1]
Melting Point	137-143 °C	[Thermo Fisher Scientific] [2]
Appearance	White to off-white or light brown powder/solid	[Thermo Fisher Scientific] [2]
SMILES	C1=CC(=CC=C1CC(=O)O)I	[Thermo Fisher Scientific] [2]
InChIKey	FJSHTWVDFAUNCO-UHFFFAOYSA-N	[Thermo Fisher Scientific] [2]

Spectroscopic Analysis and Structural Elucidation

The structural confirmation of **4-Iodophenylacetic acid** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.70	Doublet	2H	Ar-H (ortho to I)
~7.10	Doublet	2H	Ar-H (meta to I)
~3.60	Singlet	2H	-CH ₂ -
~11.0-12.0	Singlet (broad)	1H	-COOH

¹³C NMR Spectroscopy Data

While specific experimental data is not readily available in the initial search, typical chemical shifts for the carbon atoms in **4-Iodophenylacetic acid** can be predicted based on established spectral databases and comparison with similar structures.[3][4]

Chemical Shift (δ) ppm	Assignment
~178	C=O (Carboxylic Acid)
~138	Ar-C (para to CH ₂ COOH)
~132	Ar-C (meta to I)
~131	Ar-C (ortho to I)
~92	Ar-C-I
~40	-CH ₂ -

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

GC-MS Fragmentation Data

m/z	Relative Intensity	Assignment
262	[M] ⁺	Molecular Ion
217	High	[M-COOH] ⁺
135	Moderate	[C ₇ H ₄ I] ⁺
90	Moderate	[C ₇ H ₆] ⁺

The fragmentation pattern is consistent with the structure of a carboxylic acid, showing a characteristic loss of the carboxyl group.[\[5\]](#)[\[6\]](#)

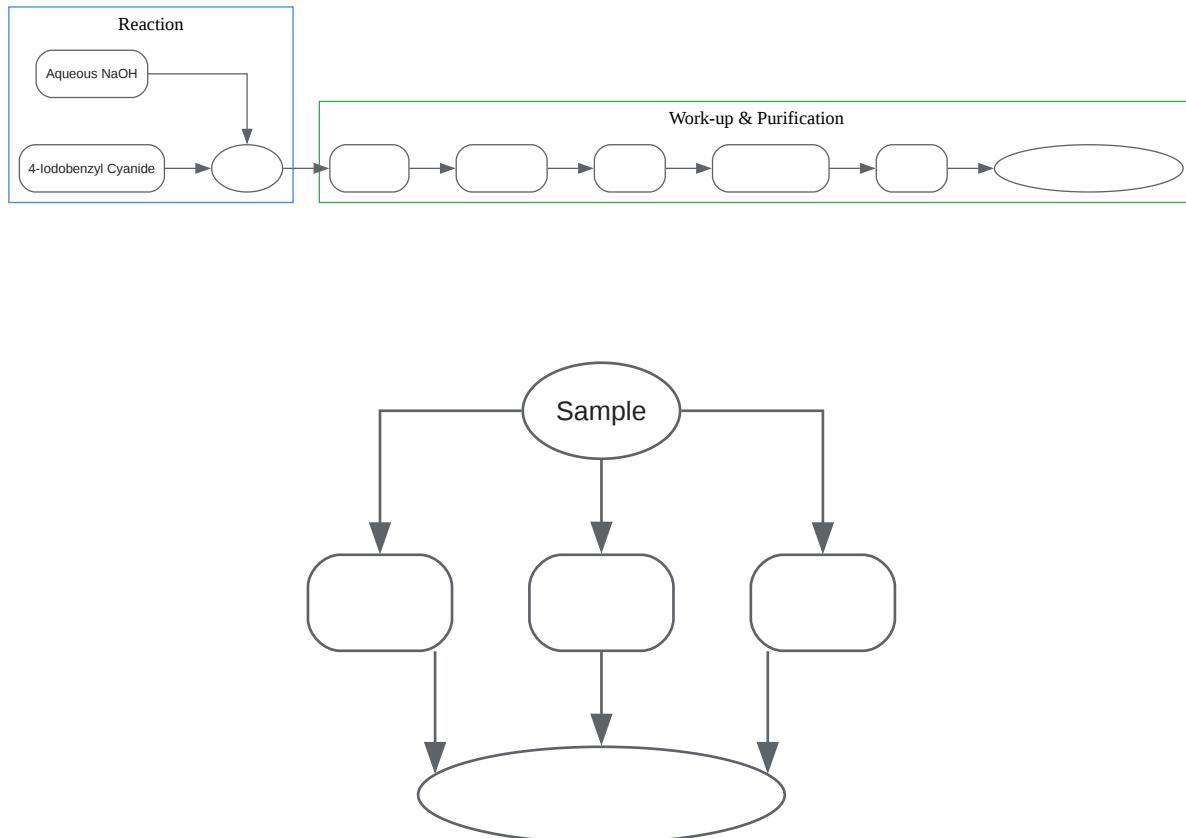
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

FT-IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic Acid)
1700	Strong	C=O stretch (Carboxylic Acid)
1600-1450	Medium	C=C stretch (Aromatic Ring)
1300-1200	Medium	C-O stretch
850-800	Strong	C-H bend (para-disubstituted aromatic)
~500	Medium	C-I stretch

Experimental Protocols


This section details the methodologies for the synthesis and analysis of **4-Iodophenylacetic acid**.

Synthesis of 4-Iodophenylacetic Acid

A common method for the synthesis of **4-Iodophenylacetic acid** is the hydrolysis of 4-iodobenzyl cyanide.^{[7][8]}

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodobenzyl cyanide in a solution of aqueous sodium hydroxide (e.g., 1.0 M).
- Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
- Acidification: Carefully acidify the aqueous phase with a mineral acid (e.g., 1.0 M HCl) to a pH below 7. This will precipitate the **4-Iodophenylacetic acid**.
- Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
- Drying: Dry the purified product under vacuum to yield **4-Iodophenylacetic acid** as a solid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Iodophenylacetic acid | C₈H₇IO₂ | CID 137214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Iodophenylacetic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. compoundchem.com [compoundchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-Iodophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Structural Elucidation and Analysis of 4-Iodophenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155296#4-iodophenylacetic-acid-structural-elucidation-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com